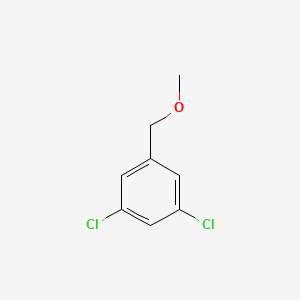
1,3-Dichloro-5-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-(methoxymethyl)benzene is a chemical compound with the CAS Number: 130625-06-8 . It has a molecular weight of 191.06 and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, density, etc., are not available in the retrieved data.Applications De Recherche Scientifique
1,3-Dichloro-5-(methoxymethyl)benzene has been used in many scientific research applications. It has been studied for its use in the synthesis of other compounds and its potential as a fuel additive. It has also been studied for its effects on the environment and its potential to act as an insect repellent.
Mécanisme D'action
Target of Action
The primary targets of 1,3-Dichloro-5-(methoxymethyl)benzene are currently unknown .
Mode of Action
Based on its structure, it can be inferred that the chlorine atoms attached to the benzene ring might make it susceptible to electrophilic aromatic substitution reactions. The methoxymethyl group can participate in various reactions involving the ether linkage (C-O-C) or the methyl group (CH3).
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dichloro-5-(methoxymethyl)benzene has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, it has been found to be toxic to certain organisms, which could limit its use in some experiments. Additionally, it has been found to be an inhibitor of certain enzymes, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1,3-Dichloro-5-(methoxymethyl)benzene. One potential direction is to further study its biochemical and physiological effects, as well as its potential as a fuel additive and insect repellent. Additionally, further research could be done on its potential use in the synthesis of other compounds. Additionally, further research could be done on its potential environmental effects, as well as its potential toxic effects on certain organisms. Finally, further research could be done on its potential use in medical applications.
Méthodes De Synthèse
1,3-Dichloro-5-(methoxymethyl)benzene can be synthesized from 1,3-dichlorobenzene in two steps. First, 1,3-dichlorobenzene is reacted with sodium methoxide in methanol. This reaction produces 1,3-dichloro-5-methoxybenzene. Then, 1,3-dichloro-5-methoxybenzene is reacted with methyl iodide in the presence of sodium iodide. This reaction produces this compound.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dichloro-5-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDNAPUCNFGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)





![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)
![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)




![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)